3-Oxa-8-azabicyclo[3.2.1]octane oxalate
Overview
Description
“3-Oxa-8-azabicyclo[3.2.1]octane oxalate” is a chemical compound with the empirical formula C6H11NO . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “3-Oxa-8-azabicyclo[3.2.1]octane oxalate” is characterized by a seven-membered ring with one oxygen and six carbon atoms . The molecular weight is 113.158 Da .Chemical Reactions Analysis
The chemical reactions involving “3-Oxa-8-azabicyclo[3.2.1]octane oxalate” are typically characterized by the formation of the 8-azabicyclo[3.2.1]octane architecture . For example, asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Oxa-8-azabicyclo[3.2.1]octane oxalate” include a molecular weight of 149.62 g/mol . It is a solid substance . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 176.6±15.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural characteristics of 3-oxa-8-azabicyclo[3.2.1]octane derivatives have been extensively explored in the context of organic chemistry and drug development. For instance, studies have focused on the synthesis of oximes derived from azabicyclo octanones, revealing insights into their conformational behavior, which is crucial for understanding their reactivity and potential as building blocks in drug synthesis (Iriepa et al., 2003).
Novel Synthetic Routes
Innovative synthetic methods have been developed to produce chiral azabicyclo octane ring systems from carbohydrates, demonstrating the versatility of these compounds in synthesizing complex, biologically active molecules (Francisco, Herrera, & Suárez, 2000). Additionally, concise syntheses of bridged morpholines, utilizing 8-oxa-3-aza-bicyclo[3.2.1]octane, highlight the compound's utility in creating valuable intermediates for further chemical transformations (Zaytsev et al., 2016).
Applications in Drug Discovery
Research into the pharmacophore characteristics of 8-oxa-6-azabicyclo[3.2.1]octanes, which are integral to the structure of zoanthamine alkaloids, underscores the potential of these compounds in drug discovery and development, particularly for their anti-inflammatory and analgesic properties (Williams, Patnaik, & Cortez, 2007).
Molecular Structure and Reactivity
Studies have also delved into the molecular structure and reactivity of 3-oxa-8-azabicyclo[3.2.1]octane derivatives, elucidating their potential in synthesizing novel heterocyclic compounds with specific configurations and reactivities. For example, the synthesis of a chiral cyclic amino acid ester showcases the detailed structural elucidation of these compounds, contributing to our understanding of their stereochemical properties (Moriguchi et al., 2014).
Bridging Amino Acids for Drug Discovery
The development of bridged amino acids incorporating 3-oxa-8-azabicyclo[3.2.1]octane structures as compact modules offers a promising avenue for drug discovery. These novel scaffolds, with their rigid three-dimensional conformation, are potential candidates for optimizing the physicochemical and pharmacokinetic properties of drug candidates, demonstrating the multifaceted applications of these compounds in medicinal chemistry (Wu et al., 2016).
properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDINXPFNRAZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-8-azabicyclo[3.2.1]octane oxalate | |
CAS RN |
1624262-35-6 | |
Record name | 3-Oxa-8-azabicyclo[3.2.1]octane, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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